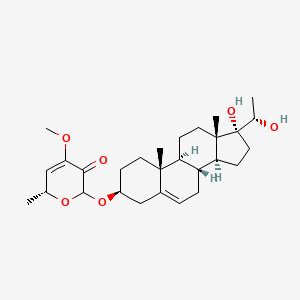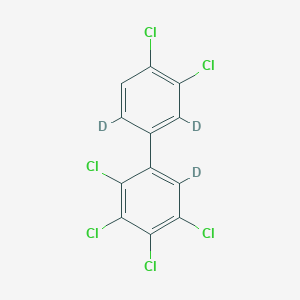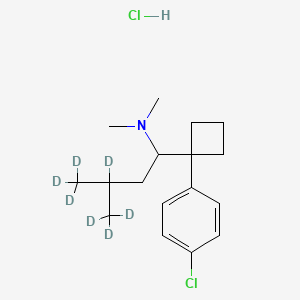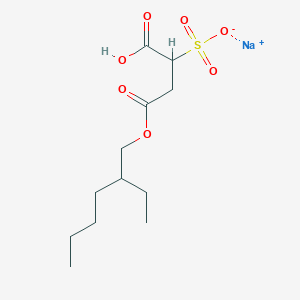
Periplocogenin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Periplocogenin is a naturally occurring steroid glycoside primarily isolated from the plant genus Periploca, which belongs to the Asclepiadaceae family. This compound has garnered significant attention due to its diverse biological activities, including cardiotonic, anticancer, and anti-inflammatory effects .
準備方法
Synthetic Routes and Reaction Conditions: Periplocogenin can be synthesized through various chemical reactions involving steroidal precursors. One common method involves the hydrolysis of glycosides extracted from Periploca sepium using diluted acid . The reaction conditions typically include the use of solvents like chloroform and methanol in specific ratios to isolate the desired compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Periploca species. The process includes harvesting the plant material, followed by solvent extraction and purification using chromatographic techniques. The final product is obtained through crystallization and drying .
化学反応の分析
Types of Reactions: Periplocogenin undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activities .
科学的研究の応用
Chemistry: Used as a precursor for synthesizing other steroidal compounds.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its cardiotonic, anticancer, and anti-inflammatory properties
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
作用機序
Periplocogenin exerts its effects through multiple molecular targets and pathways:
Cardiotonic Effect: It enhances cardiac contractility by inhibiting the sodium-potassium ATPase enzyme, leading to increased intracellular calcium levels.
Anticancer Action: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Effect: It reduces inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses
類似化合物との比較
Periplocin: Another glycoside from Periploca species with similar cardiotonic effects.
Neridienone-A: A steroidal compound with anticancer properties.
Uniqueness: Periplocogenin stands out due to its unique combination of cardiotonic, anticancer, and anti-inflammatory activities, making it a versatile compound for various therapeutic applications .
特性
分子式 |
C28H42O6 |
|---|---|
分子量 |
474.6 g/mol |
IUPAC名 |
(2R)-6-[[(3S,8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one |
InChI |
InChI=1S/C28H42O6/c1-16-14-23(32-5)24(30)25(33-16)34-19-8-11-26(3)18(15-19)6-7-20-21(26)9-12-27(4)22(20)10-13-28(27,31)17(2)29/h6,14,16-17,19-22,25,29,31H,7-13,15H2,1-5H3/t16-,17+,19+,20-,21+,22+,25?,26+,27+,28+/m1/s1 |
InChIキー |
BKSQGHJUZLOGBO-VEWOCBFZSA-N |
異性体SMILES |
C[C@@H]1C=C(C(=O)C(O1)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)CC[C@@]5([C@H](C)O)O)C)C)OC |
正規SMILES |
CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)O)O)C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[[4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]-N-(carboxymethyl)-2-(2-morpholin-4-yl-2-oxoethoxy)anilino]acetic acid](/img/structure/B15295506.png)

![3-[2-(Ethylsulfinyl)propyl]-Pentanedioic Acid](/img/structure/B15295515.png)
![4,10-dibromo-7-phenyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B15295521.png)

![Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate](/img/structure/B15295534.png)

![N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride](/img/structure/B15295550.png)
![(1R,2R,1'R,2'R)-2,2'-{(3-Methylpentane-1,5-diyl)bis[oxy(3-oxopropane-3,1-diyl)]}bis{1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium}](/img/structure/B15295551.png)
![{1-[(Propan-2-yl)amino]cyclohexyl}methanol](/img/structure/B15295554.png)

![2,2',4,4'-Tetrahydro-5,5'-dimethyl-2,2'-bis(4-methylphenyl)[4,4'-bi-3H-pyrazole]-3,3'-dione](/img/structure/B15295562.png)
![[3-(2-hydroxyethyl)-1H-indol-5-yl] hydrogen sulfate](/img/structure/B15295575.png)
![N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide](/img/structure/B15295579.png)
